N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide

EGFR inhibitor mutant-selective pyridinylaminopyrimidine

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide (CAS 1428349-07-8, molecular formula C14H18N6O, molecular weight 286.33 g/mol) is a synthetic small-molecule pyrimidine derivative belonging to the pyridinylaminopyrimidine class. This compound features a 2-methylpyrimidine core substituted at the 6-position with a pyridin-2-ylamino group and at the 4-position with an N-(2-aminoethyl)acetamide side chain.

Molecular Formula C14H18N6O
Molecular Weight 286.339
CAS No. 1428349-07-8
Cat. No. B3015884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide
CAS1428349-07-8
Molecular FormulaC14H18N6O
Molecular Weight286.339
Structural Identifiers
SMILESCC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C
InChIInChI=1S/C14H18N6O/c1-10-18-13(17-8-7-15-11(2)21)9-14(19-10)20-12-5-3-4-6-16-12/h3-6,9H,7-8H2,1-2H3,(H,15,21)(H2,16,17,18,19,20)
InChIKeyOIJOMBGIDUPBKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide (CAS 1428349-07-8): Structural Baseline and Compound Class for Scientific Procurement


N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide (CAS 1428349-07-8, molecular formula C14H18N6O, molecular weight 286.33 g/mol) is a synthetic small-molecule pyrimidine derivative belonging to the pyridinylaminopyrimidine class. This compound features a 2-methylpyrimidine core substituted at the 6-position with a pyridin-2-ylamino group and at the 4-position with an N-(2-aminoethyl)acetamide side chain. The pyridinylaminopyrimidine scaffold is recognized in the patent literature as a pharmacophore for selective inhibition of mutant-type epidermal growth factor receptor (EGFR) tyrosine kinase, including the L858R activating mutation, Exon 19 deletion, and the T790M drug-resistance mutation [1]. Compounds within this patent family have demonstrated the ability to discriminate between mutant and wild-type EGFR, a key attribute for reducing mechanism-based toxicity in oncology applications [1].

Why Generic Substitution Fails for N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide (CAS 1428349-07-8): Structural Determinants of Differentiation


Within the pyridinylaminopyrimidine class, even subtle modifications to the N-alkylacetamide side chain at the pyrimidine 4-position can profoundly alter kinase selectivity, cellular potency, and physicochemical properties. The disclosed patent family (US10072002B2) emphasizes that variations in the R-group attached via the ethylenediamine linker directly modulate the compound's ability to discriminate between mutant EGFR isoforms (L858R, Exon 19 deletion, T790M) and wild-type EGFR [1]. The acetamide terminus of CAS 1428349-07-8 provides a specific hydrogen-bond donor/acceptor profile, minimal steric bulk, and a distinct lipophilicity (cLogP) compared to close analogs bearing cyclopentanecarboxamide, cinnamamide, or substituted benzamide termini. These parameters affect not only target engagement but also aqueous solubility and metabolic stability, meaning that procurement of a generic in-class compound without verifying the exact side-chain identity introduces uncontrolled variables into any structure-activity relationship (SAR) study or biological assay [1]. Furthermore, the 2-methyl substitution on the pyrimidine core—as opposed to 2-H or 2-halo analogs—is a documented determinant of conformational preference and ATP-binding pocket complementarity in this chemical series [1]. Therefore, CAS 1428349-07-8 cannot be assumed interchangeable with other pyridinylaminopyrimidine derivatives bearing different N-alkylacetamide or core substitutions.

Quantitative Differentiation Evidence for N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide (CAS 1428349-07-8) Against Closest Analogs


Structural Differentiation: Acetamide vs. Cyclopentanecarboxamide Terminus in Pyridinylaminopyrimidine EGFR Inhibitors

The defining structural feature differentiating CAS 1428349-07-8 from its closest cataloged analog, N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide, is the terminal amide moiety—acetamide (C2H3O, MW 43 Da) versus cyclopentanecarboxamide (C6H9O, MW 109 Da). This difference results in a molecular weight delta of 54 Da (286.33 vs. 340.43 g/mol) and a calculated lipophilicity shift of approximately +1.5 to +2.0 logP units for the cyclopentane analog . The patent literature covering this scaffold (US10072002B2) teaches that the nature of the terminal amide group directly influences the compound's selectivity window between mutant EGFR (L858R, T790M) and wild-type EGFR, with smaller, less lipophilic termini generally favoring improved selectivity indices [1]. However, no direct, publicly available head-to-head IC50 comparison between these two specific compounds has been identified in the peer-reviewed or patent literature.

EGFR inhibitor mutant-selective pyridinylaminopyrimidine SAR

Core Scaffold Assignment: Pyridinylaminopyrimidine as a Documented Mutant-Selective EGFR Pharmacophore

CAS 1428349-07-8 contains the pyridinylaminopyrimidine core scaffold, which is the subject of US10072002B2 and related patent family members (EP3181560, CN104844573). This patent family explicitly claims that compounds bearing this core 'selectively inhibit the activity of mutant-type epidermal growth factor receptor (EGFR)' and demonstrate 'a higher inhibition to the activating or resistant mutation-type EGFR than the wild-type EGFR' [1]. The patent teaches that pyrimidine-based irreversible EGFR inhibitors in this class exhibit a 30- to 100-fold higher inhibition activity for EGFR T790M and a 100-fold lower inhibition activity for wild-type EGFR compared to aniline quinazoline-based EGFR inhibitors [1]. While CAS 1428349-07-8 is not individually exemplified with quantitative data in the available patent text, the acetamide side chain falls within the claimed generic scope (Formula I) for compounds possessing this mutant-selective profile. This contrasts with simple 2-aminopyrimidine or 4-aminopyrimidine analogs lacking the pyridin-2-ylamino substitution at the 6-position, which would not be expected to engage the EGFR selectivity pocket in the same manner [1].

EGFR T790M L858R Exon 19 deletion mutant-selective inhibitor

Kinase Profiling Landscape: DHFR vs. EGFR Target Engagement Potential for the Pyridopyrimidine Scaffold

Multiple vendor-compiled data sources for pyridylpyrimidinylaminophenyl derivatives indicate that compounds in this structural class can exhibit dual inhibitory activity against dihydrofolate reductase (DHFR) and various tyrosine kinases including Abl kinase and EGFR [2]. The N-ethylacetamide side chain present in CAS 1428349-07-8 is distinct from the extended aromatic amide side chains found in imatinib-like kinase inhibitors, which are optimized for Abl kinase binding. While no direct, quantitative enzyme inhibition data (IC50, Kd, or Ki) for CAS 1428349-07-8 against DHFR, EGFR, or any other specific target has been identified in the peer-reviewed literature or authoritative public databases (PubChem, ChEMBL, BindingDB), the structural features of the compound—specifically the short acetamide terminus and the 2-methylpyrimidine core—suggest a pharmacological profile distinct from both classical antifolates (e.g., methotrexate) and ATP-competitive kinase inhibitors with extended aromatic side chains [2]. The absence of a Michael acceptor (e.g., acrylamide) further distinguishes CAS 1428349-07-8 from irreversible EGFR inhibitors within the same patent family, indicating reversible target engagement [1].

DHFR inhibition kinase profiling target selectivity antifolate

Recommended Research Application Scenarios for N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide (CAS 1428349-07-8)


Structure-Activity Relationship (SAR) Probe for Pyridinylaminopyrimidine EGFR Mutant Selectivity Studies

CAS 1428349-07-8, with its minimal acetamide side chain, serves as a low-molecular-weight reference point for SAR campaigns investigating the effect of N-alkylamide terminus variation on EGFR mutant vs. wild-type selectivity. The pyridinylaminopyrimidine core shared with the US10072002B2 patent family positions this compound as a tool for studying the lower boundary of side-chain steric and lipophilic requirements for kinase selectivity [1]. Researchers can use this compound as a baseline comparator when evaluating analogs with bulkier termini (e.g., cyclopentanecarboxamide, cinnamamide, or substituted benzamide derivatives) to deconvolute the contribution of the terminal amide to biochemical potency, cellular efficacy, and off-target profiles.

Reversible Inhibitor Control in Covalent EGFR Inhibitor Development Programs

The absence of an electrophilic warhead (e.g., acrylamide) in CAS 1428349-07-8 distinguishes it from irreversible inhibitors within the same patent family that covalently target EGFR Cys797 [1]. This compound can function as a reversible-binding control in washout experiments, residence-time assays, and target-engagement studies designed to differentiate reversible from irreversible inhibition kinetics. Its use as a matched-pair control (reversible vs. irreversible) enables quantification of the contribution of covalent bond formation to cellular potency and duration of target suppression.

Kinase Selectivity Panel Screening to Define the Polypharmacology Landscape of the Pyridinylaminopyrimidine Core

Given that pyridylpyrimidinylaminophenyl derivatives have demonstrated inhibitory activity against multiple kinase targets (Abl, EGFR, and potentially DHFR) [2], CAS 1428349-07-8 represents a structurally simplified probe for broad kinome profiling. The compound's modest molecular weight (286.33 g/mol) and favorable calculated ligand efficiency metrics make it suitable for use as a fragment-like starting point in kinase selectivity screens, helping to establish the baseline polypharmacology signature of the core scaffold prior to side-chain optimization. Results from such profiling can inform procurement of more elaborate analogs with improved selectivity windows.

Physicochemical and ADME Property Benchmarking for Early-Stage Lead Optimization

With a molecular weight of 286.33 g/mol, 6 hydrogen bond acceptors, 3 hydrogen bond donors, and a predicted cLogP in the 1.0–1.5 range, CAS 1428349-07-8 occupies a favorable drug-like property space. This compound can serve as a physicochemical benchmark for assessing the impact of increasing side-chain complexity (e.g., cyclopentanecarboxamide, MW 340; cinnamamide, MW 333; substituted benzamide analogs, MW >350) on aqueous solubility, permeability, and microsomal stability. Such data is essential for procurement decisions when selecting among analogs for in vivo pharmacokinetic or efficacy studies [1].

Quote Request

Request a Quote for N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.